4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine - 872581-70-9

4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine

Catalog Number: EVT-3101833
CAS Number: 872581-70-9
Molecular Formula: C19H19Cl2N3O
Molecular Weight: 376.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,6-Di-tert-butyl-4-[(1-methyl-1H-benzimidazol-2-yl)imino]cyclo­hexa-2,5-dien-1-one

Compound Description: This compound is a benzimidazole derivative with a cyclohexadienone substituent. The crystal structure of the compound shows that, except for two pairs of methyl groups, all non-hydrogen atoms occupy special positions on a mirror plane. The molecules pack in a herring-bone manner and form stacks along [] [].

(–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

Compound Description: SB-612111 is a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) []. It exhibits higher affinity and NOP selectivity over classical opioid receptors compared to the standard nonpeptide antagonist (±)J-113397 []. SB-612111 competitively antagonized the effects of N/OFQ in various in vitro and ex vivo settings, including isolated peripheral tissues and mouse cerebral cortex synaptosomes [].

4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate (RD4-2025)

Compound Description: RD4-2025 is a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) in vitro []. It inhibits both RNA-dependent and DNA-dependent DNA polymerase activities of a recombinant HIV-1 reverse transcriptase []. Kinetic studies suggest that RD4-2025 belongs to the family of nonnucleoside reverse transcriptase inhibitors (NNRTIs) [].

2,6‐Di‐tert‐butyl‐4‐{[2‐(1‐methyl‐1H‐benzimidazol‐2‐yl)phenyl]imino}cyclohexa‐2,5‐dien‐1‐one

Compound Description: This compound features a benzimidazole group almost perpendicular to a benzene ring, with molecules forming pairs through π–π stacking interactions between benzimidazole groups [].

1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This class of compounds exhibits potent and selective antagonist activity towards the A2B adenosine receptor []. Derivatives within this class, such as compound 66 with a 4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy substitution, show high affinity for the A2B receptor and excellent selectivity over other adenosine receptor subtypes [].

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is a multi-targeted Src family kinase inhibitor with promising anti-cancer properties []. Its major metabolite, [7-(2,6-dichlorophenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855), also exhibits potent kinase inhibitory activity []. TG100435 is metabolized primarily by flavin-containing monooxygenases (FMOs) and CYP3A4 []. Interestingly, TG100435 and TG100855 can be interconverted metabolically via N-oxidation by FMOs and retroreduction by cytochrome P450 reductase [].

4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio) pyrimidin-4-yl) morpholine (5h)

Compound Description: Compound 5h is an isoxazole-based lead structure designed to inhibit histone deacetylases (HDACs) in human breast cancer cells []. It demonstrates an inhibitory effect on the proliferation of breast cancer cells with an IC50 value of 8.754 μM []. In silico analysis suggests that 5h targets HDAC in MCF-7 cells [].

1-(2-(((3-(p-tolyl) isoxazol-5-yl)methyl)thio) pyrimidin-4-yl) piperidin-4-one (6l)

Compound Description: Compound 6l, similar to compound 5h, is designed as an HDAC inhibitor for targeting human breast cancer cells []. It shows antiproliferative activity against breast cancer cells with an IC50 value of 11.71 μM []. In silico analysis supports the interaction of 6l with HDAC in MCF-7 cells [].

2-(4-Amino-3-(4-chlorophenyl)-5-oxo-4,5--dihydro-1H-1,2,4-triazol- 1-yl)-N'-[(2,6-dihalogenophenyl)-methylene]acetohydrazides (3a,b)

Compound Description: This class of compounds exhibits good antimicrobial activity against tested microorganisms, comparable to ampicillin [].

7-((1‐(2,4‐dichlorobenzyl)‐1H‐1,2,3‐triazol‐4‐yl)methoxy)‐4‐((2,6‐dimethylmorpholino)methyl)‐2H‐chromen‐2‐one (6n)

Compound Description: Compound 6n demonstrates potent antiproliferative activity against human bone cancer (MG-63) cells, with an IC50 value of 0.80 μM []. It induces apoptosis in MG-63 cells, characterized by morphological changes, sub-G1 phase arrest, an increase in the percentage of apoptotic cells, decreased mitochondrial membrane potential, and increased reactive oxygen species levels []. Compound 6n also exhibits dose-dependent reduction of Gal-1 expression in MG-63 cells, binding to Gal-1 with a binding constant (Ka) of 3.0 x 10^5 M^-1 [].

2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

Compound Description: DETQ acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor [, , ]. In HEK293 cells expressing the human D1 receptor, DETQ significantly enhances the cAMP response to dopamine []. It exhibits higher potency at the human D1 receptor compared to rat and mouse D1 receptors and shows no activity at the human D5 receptor []. DETQ significantly increases locomotor activity in hD1 knock-in mice without inducing stereotypy or tachyphylaxis, suggesting therapeutic advantages over direct-acting D1 agonists [].

Properties

CAS Number

872581-70-9

Product Name

4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine

IUPAC Name

4-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine

Molecular Formula

C19H19Cl2N3O

Molecular Weight

376.28

InChI

InChI=1S/C19H19Cl2N3O/c20-15-4-3-5-16(21)14(15)12-24-18-7-2-1-6-17(18)22-19(24)13-23-8-10-25-11-9-23/h1-7H,8-13H2

InChI Key

WUANCIOIKJWKPB-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.